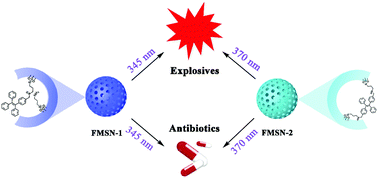Fluorescent sensors based on AIEgen-functionalised mesoporous silica nanoparticles for the detection of explosives and antibiotics†
Inorganic Chemistry Frontiers Pub Date: 2018-08-06 DOI: 10.1039/C8QI00622A
Abstract
Aggregation-induced emission luminogen (AIEgen)-functionalised mesoporous silica nanoparticles were synthesized by post-grafting two types of tetraphenylethene derivatives on mesoporous materials. The fluorescent chemical sensors, denoted as FMSN-1 and FMSN-2, emitted strong blue fluorescence under UV irradiation. Both of them exhibited quick and sensitive responses to 2,4,6-trinitrophenol (PA) and 2,4-dinitrophenol (2,4-DNP) via a fluorescence quenching process. In particular, the obtained materials also showed remarkable sensing ability for the antibiotics furazolidone (FZD) and nitrofurazone (NF) with low detection limits. The highly efficient sensing abilities of FMSNs for PA, 2,4-DNP, FZD, and NF can be attributed to fluorescence resonance energy transfer (FRET) from AIEgens to analytes. These results demonstrate the potential value of AIEgen-functionalised mesoporous materials in environmental protection.


Recommended Literature
- [1] Remarkably improved electrochemical hydrogen storage by multi-walled carbon nanotubes decorated with nanoporous bimetallic Fe–Ag/TiO2 nanoparticles
- [2] Graphene-based frustrated Lewis pairs as bifunctional catalysts for CO2 reduction via the dissociative chemisorption of molecular H2: a periodic density functional perspective†
- [3] Four Zn(ii)-5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylate coordination polymers induced by different N-ligands: synthesis, structure, and fluorescence detection for BPA and IMH†
- [4] In situ synthesized PEO/NBR composite ionogels for high-performance all-solid-state supercapacitors†
- [5] CH4 storage and CO2 capture in highly porous zirconium oxide based metal–organic frameworks†‡
- [6] Does size matter? Elasticity of compressed suspensions of colloidal- and granular-scale microgels†
- [7] Simple growth of BCNO@C core shell fibres and luminescent BCNO tubes†
- [8] Water-soluble host–guest system from β-cyclodextrin as a fluorescent sensor for aluminium ions: synthesis and sensing studies†
- [9] Probing the validity of the Derjaguin approximation for heterogeneous colloidal particles
- [10] Linear neutral platinum–acetylide moiety: beyond the links

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 17117-21-4
-
CAS no.: 16817-43-9
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









